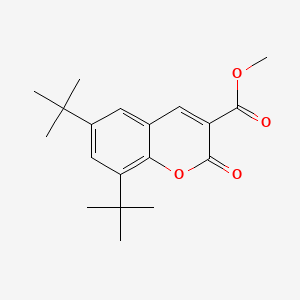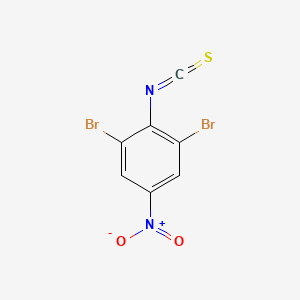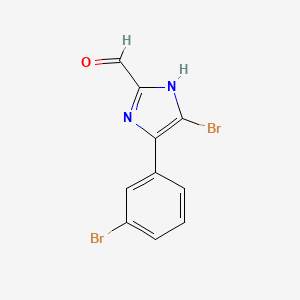
5-Bromo-4-(3-bromophenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(3-bromophenyl)imidazole-2-carbaldehyde: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. This particular compound features a bromine atom at the 5th position and a 3-bromophenyl group at the 4th position, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3-bromophenyl)imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes and reaction conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-(3-bromophenyl)imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atoms.
Major Products:
Oxidation: Formation of 5-Bromo-4-(3-bromophenyl)imidazole-2-carboxylic acid.
Reduction: Formation of 5-Bromo-4-(3-bromophenyl)imidazole-2-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-4-(3-bromophenyl)imidazole-2-carbaldehyde is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as dyes and catalysts. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of functional materials .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(3-bromophenyl)imidazole-2-carbaldehyde is primarily based on its ability to interact with biological targets through its functional groups. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition and receptor binding. The bromine atoms can participate in halogen bonding, further enhancing its binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-(4-Bromophenyl)-thiazol-2-amine: This compound also features a bromophenyl group and is known for its antifungal activity.
4-Imidazolecarboxaldehyde: A simpler imidazole derivative used in the synthesis of secondary amines.
Uniqueness: 5-Bromo-4-(3-bromophenyl)imidazole-2-carbaldehyde stands out due to its dual bromine substitution, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a more versatile intermediate compared to simpler imidazole derivatives .
Eigenschaften
Molekularformel |
C10H6Br2N2O |
|---|---|
Molekulargewicht |
329.97 g/mol |
IUPAC-Name |
5-bromo-4-(3-bromophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-3-1-2-6(4-7)9-10(12)14-8(5-15)13-9/h1-5H,(H,13,14) |
InChI-Schlüssel |
HZQCPQKESXRFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




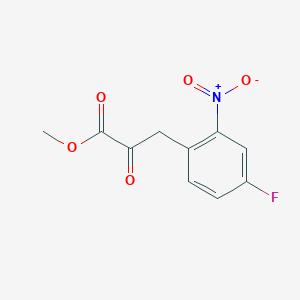
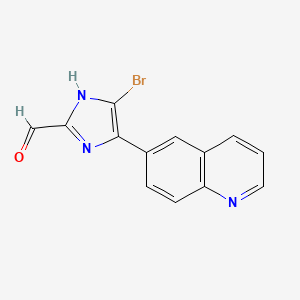


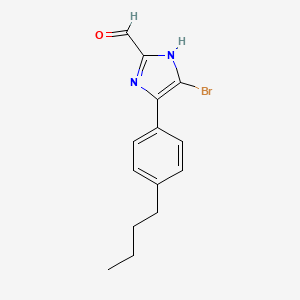
![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)

